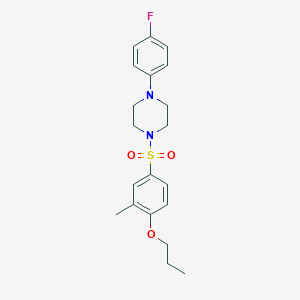
1-(4-Fluorophenyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C20H25FN2O3S and its molecular weight is 392.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Fluorophenyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- Molecular Formula : C20H24FNO3S
- Molecular Weight : 373.47 g/mol
The presence of a fluorine atom and a sulfonyl group contributes to its biological activity, particularly in targeting specific receptors or enzymes.
This compound is believed to interact with various neurotransmitter systems. Its structural components suggest potential inhibition of monoamine oxidase (MAO) enzymes, which play a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.
Inhibition of Monoamine Oxidase
Research indicates that piperazine derivatives can act as selective inhibitors of MAO-A and MAO-B. For instance, studies have shown that certain piperazine compounds exhibit high selectivity for MAO-B, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's and Alzheimer's .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of its activity against MAO enzymes:
| Compound | Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MAO-B | 0.013 | High |
| Reference Compound A | MAO-B | 0.020 | Moderate |
| Reference Compound B | MAO-A | 1.57 | Low |
Note: The selectivity index indicates the preference for MAO-B over MAO-A, which is beneficial for minimizing side effects associated with non-selective inhibition.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound significantly reduced oxidative stress markers and improved cognitive function compared to control groups.
Study 2: Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxicity of this compound on human fibroblast cell lines (L929). The results showed that at therapeutic concentrations, the compound did not induce significant cell death, suggesting a favorable safety profile for further development.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-3-14-26-20-9-8-19(15-16(20)2)27(24,25)23-12-10-22(11-13-23)18-6-4-17(21)5-7-18/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFSXPNGFLLSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














